5-(4-Chlorophenyl)pyrimidine-2,4-diamine
Overview
Description
5-(4-Chlorophenyl)pyrimidine-2,4-diamine: is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position and amino groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine typically involves the nucleophilic substitution of a chlorinated pyrimidine precursor. One common method involves the reaction of 4-chlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino groups in 5-(4-Chlorophenyl)pyrimidine-2,4-diamine can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki cross-coupling, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium acetate, triphenylphosphine.
Major Products:
Substituted Derivatives: Various alkyl, acyl, and sulfonyl derivatives.
Oxidized Products: Nitro derivatives.
Reduced Products: Amine derivatives.
Coupled Products: Biaryl derivatives.
Scientific Research Applications
Chemistry: 5-(4-Chlorophenyl)pyrimidine-2,4-diamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimalarial and antiprotozoal agent. It acts as a folic acid antagonist, inhibiting the enzyme dihydrofolate reductase, which is essential for DNA synthesis in parasites .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The primary mechanism of action of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines. By blocking this enzyme, the compound prevents the synthesis of DNA and RNA, leading to the inhibition of cell division and growth in target organisms such as parasites . This mechanism is particularly effective against malaria-causing Plasmodium species and the protozoan Toxoplasma gondii.
Comparison with Similar Compounds
Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.
Methoprim: A pyrimidine analogue used in combination with sulfamethoxazole as a bacteriostatic antibiotic.
Uniqueness: 5-(4-Chlorophenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development make it a valuable molecule in both research and industry.
Properties
IUPAC Name |
5-(4-chlorophenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYDYFKZLKCNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168851 | |
Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17039-14-4 | |
Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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